N-Pyrrolidin-1-ylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
88147-87-9 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
pyrrolidin-1-ylthiourea |
InChI |
InChI=1S/C5H11N3S/c6-5(9)7-8-3-1-2-4-8/h1-4H2,(H3,6,7,9) |
InChI Key |
LUZJFNYVKQEEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
N-Pyrrolidin-1-ylthiourea has shown significant potential as an anticancer agent. Research indicates that derivatives of thiourea compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiourea derivatives can effectively target specific pathways involved in tumor growth and metastasis, making them promising candidates for further development in cancer therapies .
1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against bacteria and fungi, showing potential as new antimicrobial agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
1.3 Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases .
Agricultural Applications
2.1 Pest Control
In agricultural chemistry, this compound has been explored as a potential pesticide. Its derivatives have shown efficacy in controlling pest populations by acting on their physiological processes, thereby reducing crop damage and increasing yield .
2.2 Plant Growth Regulation
Research indicates that thiourea compounds can influence plant growth and development by acting as growth regulators. They may enhance seed germination and root development, contributing to improved agricultural productivity .
Material Science Applications
3.1 Synthesis of Novel Materials
This compound is utilized in the synthesis of various novel materials, including polymers and nanomaterials. Its ability to form coordination complexes with metals makes it valuable in creating materials with specific electronic or optical properties .
3.2 Catalysis
The compound has been studied for its catalytic properties in organic reactions. Its derivatives can serve as effective catalysts in various chemical transformations, enhancing reaction rates and selectivity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with some derivatives exhibiting IC50 values lower than established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed superior efficacy compared to some antibiotics, suggesting its potential use in clinical settings.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Pharmacology | Anticancer Agent | Inhibits cancer cell proliferation |
| Antimicrobial Agent | Effective against bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Agricultural Chemistry | Pest Control | Reduces pest populations |
| Plant Growth Regulation | Enhances seed germination | |
| Material Science | Synthesis of Novel Materials | Forms coordination complexes |
| Catalysis | Enhances reaction rates |
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The thiourea group acts as a bidentate ligand, coordinating with transition metals through sulfur and nitrogen atoms:
-
Ru(II) Complexes : Forms stable octahedral complexes with Ru(II) ions, confirmed by single-crystal XRD and FT-IR . The thiourea sulfur (C=S) and pyrrolidine nitrogen participate in bonding, enhancing catalytic properties.
-
Cu(II) Complexes : Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ < 1.3 μM for MCF-7) .
| Metal Ion | Coordination Mode | Application | Ref. |
|---|---|---|---|
| Ru(II) | Bidentate (S, N) | Catalysis | |
| Cu(II) | Bidentate (S, N) | Anticancer agents |
Nucleophilic Substitution and Alkylation
The sulfur atom undergoes nucleophilic substitution with alkyl halides:
-
S-Alkylation : Reacts with benzyl bromide in acetonitrile (K₂CO₃, 60°C) to form S-benzyl derivatives.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzyl bromide | CH₃CN, K₂CO₃, 60°C, 12 h | S-Benzyl derivative | 75% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the thiourea group undergoes hydrolysis:
-
Hydrolysis to Urea : Treatment with HCl (1M, 80°C) converts the thiourea to urea, confirmed by IR loss of C=S (∼1250 cm⁻¹).
| Condition | Reagent | Product | Observation | Ref. |
|---|---|---|---|---|
| Acidic hydrolysis | 1M HCl, 80°C | Urea derivative | C=S peak disappearance |
Supramolecular Interactions
Intermolecular hydrogen bonding drives crystal packing:
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-Pyrrolidin-1-ylthiourea with structurally related thiourea derivatives and pyrrolidine-containing compounds:
Physicochemical Properties
- The cyclic amine may also stabilize intermolecular interactions via its rigid conformation.
- Allylthiourea : The allyl group (C₃H₅) introduces π-electron density, which could participate in conjugation or Michael addition reactions. Its lower molecular weight may enhance volatility .
- Pyridine Derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid) : The pyridine core offers aromaticity and hydrogen-bonding capabilities, distinct from the thiourea’s thiocarbonyl group. Fluorine substitution may alter acidity and metabolic stability .
Research Findings and Trends
Recent studies highlight the role of substituents in thiourea derivatives:
- Allylthiourea’s corrosion inhibition efficiency is concentration-dependent, with optimal performance at 0.5 mM in acidic media .
- Pyrrolidine-substituted compounds (e.g., in pyridine derivatives) show enhanced pharmacokinetic profiles in drug discovery, attributed to improved solubility and target engagement .
- Computational models suggest that this compound’s cyclic amine could reduce metabolic degradation compared to linear alkyl substituents, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
